

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

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Compound of Interest

Compound Name: Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Cat. No.: B144383

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CAS Number: 2689-68-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound that serves as a crucial building block in synthetic chemistry.^{[1][2]} Its unique tetrahydrothiophene core structure, featuring both a ketone and an ester functional group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, key chemical reactions, and its applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Methyl 4-Oxotetrahydrothiophene-3-carboxylate** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	2689-68-1	[3][4][5]
Molecular Formula	C6H8O3S	[4][5]
Molecular Weight	160.19 g/mol	[4][5]
IUPAC Name	methyl 4-oxothiolane-3-carboxylate	[4][5]
Synonym	methyl 4-oxotetrahydro-3-thiophenecarboxylate	
Physical Form	Solid	
Melting Point	29-31 °C	[3]
Purity	Typically ≥95%	[4]
Storage Temperature	Refrigerator	
InChI	1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3	[4]
InChIKey	LEAKUJFYXNILRB-UHFFFAOYSA-N	[4]
Canonical SMILES	COC(=O)C1CSCC1=O	[4][5]

Synthesis Protocols

The synthesis of **Methyl 4-Oxotetrahydrothiophene-3-carboxylate** can be achieved through several routes. The following are detailed experimental protocols derived from published methods.

Method 1: Cyclization from (L74)

This protocol describes the synthesis from 2,3,4,5-Tetrahydro-4-oxo-3-thiophene carboxylic acid, methyl ester (referred to as L74 in the source literature).[3]

Experimental Protocol:

- Preparation of Sodium Methoxide: In a suitable reaction vessel, dissolve 25.3 g (1.1 mol) of sodium metal in 190 mL of absolute methanol under an inert atmosphere. This process is exothermic and should be performed with caution.
- Reaction: Heat the resulting sodium methoxide solution to its boiling point. Add 70 g (0.360 mol) of the starting material (L74) dropwise to the boiling solution.
- Reflux: Once the addition is complete, heat the reaction mixture under reflux for 45 minutes.
- Work-up and Isolation:
 - Cool the reaction mixture and pour it into a mixture of 500 mL of ice and 300 mL of water.
 - Acidify the aqueous mixture with 100 mL of concentrated HCl. An oily product should precipitate.
 - Induce crystallization by cooling the mixture in an ice/sodium chloride bath.
 - Collect the initial crystals (16.7 g) by suction filtration.
- Extraction and Purification:
 - Dissolve the collected crystals in 100 mL of methylene chloride, dry the solution over sodium sulfate, and evaporate the solvent.
 - Extract the aqueous phase three times with 100 mL portions of methylene chloride.
 - Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent to obtain an additional 30 g of the product.
- Final Yield: The total yield of light beige crystals is 46.7 g (81% of theoretical). The product can be characterized by TLC using a mobile phase of Benzene:Methanol:Acetic Acid (45:8:4), with a reported R_f value of 0.75.[3]

Method 2: Dieckmann Condensation

This two-step method involves a Michael addition followed by an intramolecular Dieckmann condensation.[2]

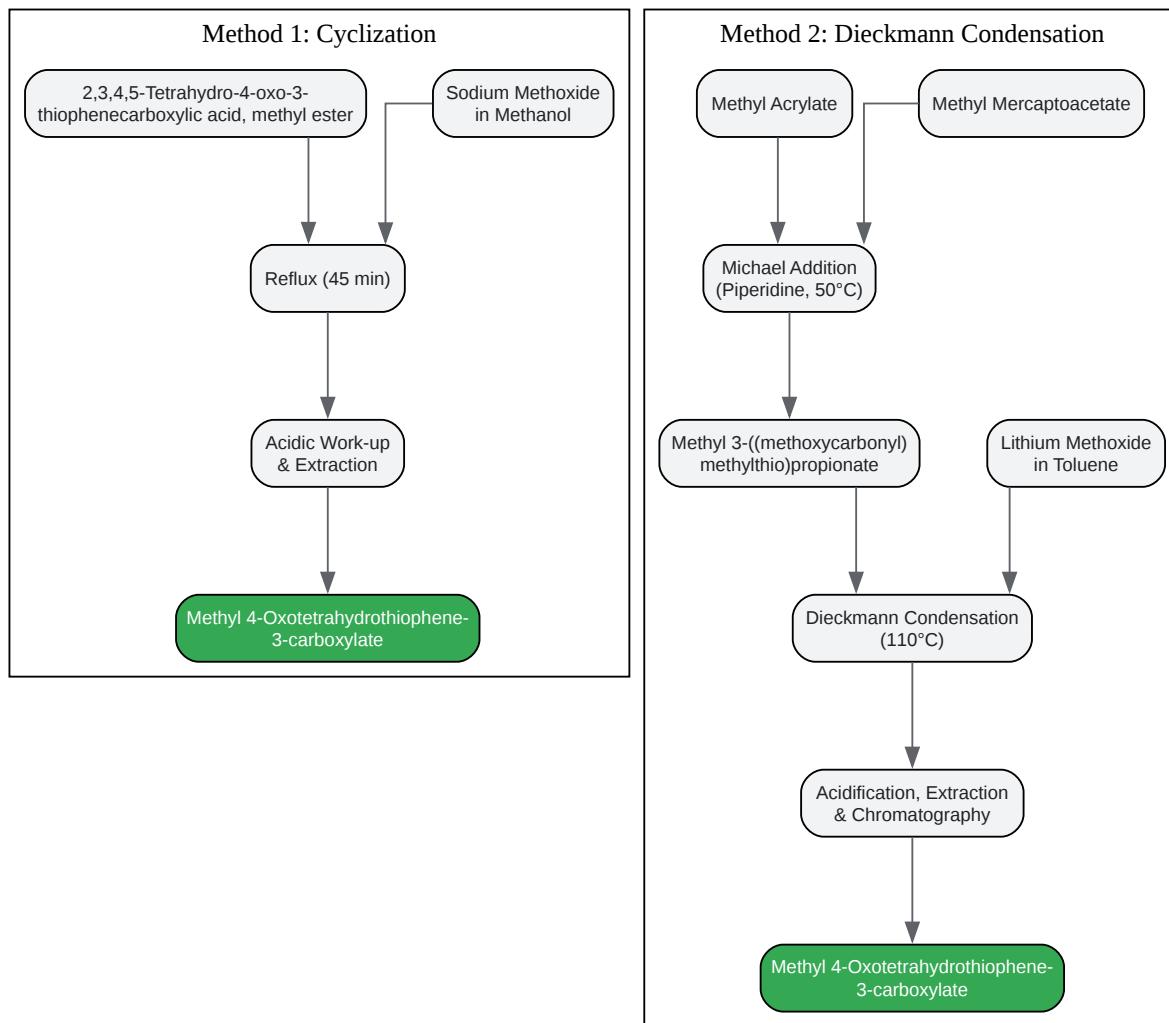
Experimental Protocol:

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

- To a solution of methyl mercaptoacetate (91 mL, 1.0 mol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mol).
- Maintain the reaction temperature at 50 °C and stir for 2 hours.
- After the reaction is complete, remove excess methyl acrylate and piperidine by distillation under high vacuum to yield the intermediate product (185 g, 96% yield).[2]

Step 2: Synthesis of **Methyl 4-Oxotetrahydrothiophene-3-carboxylate**

- Prepare lithium methoxide by treating lithium metal (250 g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature.
- After all the lithium has dissolved, add the intermediate from Step 1 over 30 minutes at 70 °C.
- Increase the reaction temperature to 110 °C to distill off the methanol and maintain this temperature for 18 hours. The resulting mixture contains a 1:1 mixture of the desired product and its isomer, methyl 3-oxotetrahydrothiophene-2-carboxylate.[2]
- Cool the reaction mixture and collect the solid by filtration. This solid is enriched with the lithium salt of the desired product.
- Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).
- Concentrate the organic phase and purify the residue by column chromatography (eluting with 2% to 10% EtOAc/petroleum ether) to separate the isomers and yield the final product (14.7 g, 33% yield).[2]

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Caption: Overview of two primary synthesis pathways for the target compound.

Chemical Reactivity and Applications

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a valuable synthetic intermediate due to its reactive functional groups.

Key Reactions

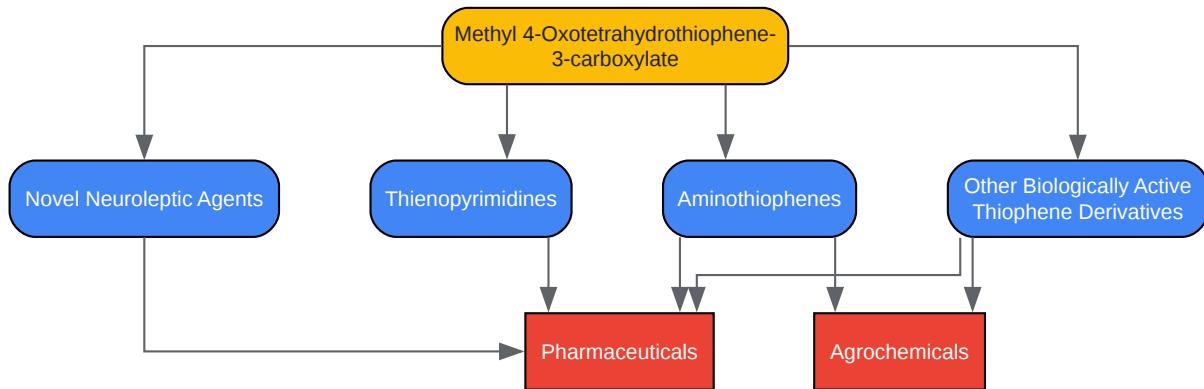
The compound's structure allows for various chemical transformations:

- Dieckmann Reaction: The molecule itself is a product of the Dieckmann condensation, showcasing the reactivity of related precursors to form this cyclic structure.[\[6\]](#)
- Nitration: It can undergo nitration when reacted with reagents like methyl-3-hydroxythiophene-2-carboxylate, leading to diverse derivatives.[\[6\]](#)
- Photocyclization: Studies have shown its potential in photochemical processes, such as its transformation into methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate.[\[6\]](#)
- Conversion to Amines: It serves as a precursor for the synthesis of aminothiophenes, such as Methyl 4-aminothiophene-3-carboxylate, which are themselves important intermediates.[\[7\]](#)[\[8\]](#)

Applications in Drug Discovery and Agrochemicals

The primary application of this compound is as an intermediate in the synthesis of biologically active molecules.

- Neuroleptic Agents: It is explicitly mentioned for its use in the preparation of new classes of neuroleptic agents.[\[3\]](#)
- Thienopyrimidines: It can be used to prepare compounds like 2-(ethylthio) thieno [3,4-d] pyrimidin-4-(3H,5h, 7h)-one.[\[2\]](#)
- General Pharmaceutical Synthesis: Thiophene derivatives are widely explored for their therapeutic potential.[\[1\]](#) Research on related thiophene carboxamides has shown potential anticancer and anti-inflammatory activities.[\[9\]](#)[\[10\]](#)[\[11\]](#) While these activities are not intrinsic to the title compound, they highlight the importance of its role as a precursor to these more complex, biologically active structures.



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Caption: Role as a key intermediate in synthesizing various chemical classes.

Spectroscopic and Analytical Data

Full spectroscopic data (NMR, IR, MS) for **Methyl 4-Oxotetrahydrothiophene-3-carboxylate** should be obtained from the supplier's Certificate of Analysis (CoA) or through direct experimental measurement. For reference, the ^1H NMR spectrum of a related compound, methyl thiophene-2-carboxylate, shows characteristic peaks for the thiophene ring protons between 7.0-7.8 ppm and the methyl ester protons around 3.9 ppm.[12] Similar characteristic peaks would be expected for the title compound, adjusted for the saturated tetrahydrothiophene ring and the influence of the keto group.

Safety and Handling

The compound should be handled with appropriate laboratory safety precautions.

Safety Information	Details	Reference
Pictograms	GHS07 (Exclamation mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed.	

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and with reference to a comprehensive Material Safety Data Sheet (MSDS).

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